3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
Description
3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a benzamide derivative characterized by a cyano (-CN) group at the 3-position of the benzoyl ring and a pentyl chain substituted with a hydroxyl (-OH) group and a thiophen-3-yl moiety. Limited direct data are available for this compound, but comparisons with structural analogs provide insights into its properties .
Properties
IUPAC Name |
3-cyano-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c18-11-13-2-1-3-15(10-13)17(21)19-7-4-14(5-8-20)16-6-9-22-12-16/h1-3,6,9-10,12,14,20H,4-5,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPFVAHUEDAVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC(CCO)C2=CSC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the cyano group and the thiophene ring makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can reduce the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the cyano group can produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways .
Comparison with Similar Compounds
Key Observations:
- Thiophene-Containing Analogs: The target compound and the D3 receptor ligand (compound 9b in ) share a thiophen-3-yl group, which is known to enhance aromatic stacking interactions in receptor binding. However, the target lacks the diazepane and trifluoromethyl groups, which in 9b contribute to high D3 receptor affinity .
- Pesticide Benzamides: Flutolanil and cyprofuram () feature bulky substituents (e.g., trifluoromethyl, chlorophenyl) that enhance stability and pesticidal activity. The target’s hydroxy and cyano groups may reduce hydrophobicity, making it less suited for pesticidal applications but more viable in pharmaceutical contexts .
- Heterocyclic Derivatives: The thiazolidinone-indole hybrid () and the tetrahydroacridine-containing compound () demonstrate how heterocycles expand bioactivity. The target’s simpler structure may limit multitarget effects but improve synthetic accessibility .
Functional Group Impact on Bioactivity
- Hydroxy (-OH) Group : Increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic trifluoromethyl group in 9b or the isopropoxy group in flutolanil. This could improve solubility but reduce membrane permeability .
- Thiophen-3-yl: Common in receptor ligands (e.g., 9b), this moiety supports π-π interactions.
Biological Activity
3-Cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizes relevant findings from various studies, and presents data tables summarizing key research results.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyano group, a hydroxy group, and a thiophene moiety, which may contribute to its biological properties. The molecular formula is with a molecular weight of approximately 290.38 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of derivatives of this compound in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound's structure suggests possible efficacy against various bacterial strains.
The anticancer properties are primarily attributed to the compound's ability to induce apoptosis in cancer cells. For instance, derivatives have shown to trigger caspase activation, leading to programmed cell death.
Case Studies
-
Study on MCF-7 Cells :
- Findings : The compound exhibited an IC50 value of 0.65 µM against MCF-7 breast cancer cells.
- Mechanism : Flow cytometry analysis indicated that the compound induced cell cycle arrest at the G1 phase and activated apoptotic pathways.
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Comparative Study with Doxorubicin :
- Results : The compound demonstrated greater cytotoxicity than doxorubicin in certain assays, suggesting it could be a viable alternative in chemotherapy regimens.
Efficacy Against Bacterial Strains
Research has shown that derivatives of this compound possess antimicrobial properties:
- Inhibition Zones : Studies reported significant inhibition zones against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the range of 15-30 µg/mL for various strains tested.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
